molecular formula C21H25N3O3S B2604058 Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 892259-29-9

Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2604058
CAS RN: 892259-29-9
M. Wt: 399.51
InChI Key: CHGKIWDYWWLRGA-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions

The preparation of related heterocyclic systems involves hydrolyzing ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate with an ethanolic sodium hydroxide. This process leads to the formation of compounds with significant biocidal properties against various microorganisms, showcasing excellent potential in antimicrobial applications (Youssef et al., 2011).

Pharmacological Activities

Some derivatives of the pyrido[2,3-d]pyrimidine class have shown pharmacological activities. For instance, the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with isothiocyanates yielded derivatives that exhibited pharmacological actions, further highlighting the therapeutic potential of such compounds (Śladowska et al., 1990).

Heterocyclic System Development

The development of novel heterocyclic systems is a significant area of research. For example, ethyl 5-substituted 7-(methylthio)-5H-1-thia-3,5,6,8-tetra-azaacenaphthylene-2-carboxylates represent new heterocyclic systems prepared by acid-catalyzed cyclocondensation. These compounds demonstrate the versatility of pyrido[2,3-d]pyrimidine derivatives in synthesizing complex heterocyclic structures (Tumkevičius, 1995).

Crystal Structure and Theoretical Studies

Investigations into the crystal structure and spectroscopic characterization of derivatives have provided insights into their molecular geometry, vibrational frequencies, and NMR chemical shifts. These studies aid in understanding the structural basis for the biological activities and chemical reactivity of these compounds (Pekparlak et al., 2018).

Environmental Friendly Synthesis

The synthesis of chromone-pyrimidine coupled derivatives using ionic liquids represents an eco-friendly approach to developing compounds with potential biological activities. This method emphasizes the importance of green chemistry in the synthesis of heterocyclic compounds (Nikalje et al., 2017).

properties

IUPAC Name

ethyl 7-methyl-5-(4-methylphenyl)-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-5-11-28-21-23-18-17(19(25)24-21)16(14-9-7-12(3)8-10-14)15(13(4)22-18)20(26)27-6-2/h7-10,16H,5-6,11H2,1-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGKIWDYWWLRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)C)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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